molecular formula C8H11ClN2O B3362833 2-Chloro-6-(2-methylpropoxy)pyrazine CAS No. 1016508-48-7

2-Chloro-6-(2-methylpropoxy)pyrazine

Cat. No. B3362833
CAS RN: 1016508-48-7
M. Wt: 186.64 g/mol
InChI Key: SDCKYWPFPKFGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(2-methylpropoxy)pyrazine is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(2-methylpropoxy)pyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chloro group at the 2-position and a 2-methylpropoxy group at the 6-position .


Physical And Chemical Properties Analysis

2-Chloro-6-(2-methylpropoxy)pyrazine is a liquid at room temperature . It has a predicted boiling point of approximately 234.3°C at 760 mmHg and a predicted density of approximately 1.2 g/cm3 . The refractive index is predicted to be 1.50 at 20°C .

Scientific Research Applications

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, including those similar to 2-Chloro-6-(2-methylpropoxy)pyrazine, have been studied for their potential in binding with DNA and antimicrobial applications. A study by Mech-Warda et al. (2022) explored the physicochemical and cytotoxic properties of chlorohydrazinopyrazine derivatives, focusing on their interaction with DNA. Their research, using theoretical and experimental methods, confirmed the compound's hydrophilic nature and potential clinical applications due to its non-toxicity to human dermal keratinocytes (Mech-Warda et al., 2022).

Synthesis and Biological Evaluation

Doležal et al. (2006) conducted a study on the synthesis of substituted pyrazinecarboxamides, presenting the analytical, spectroscopic data, and biological evaluation of these compounds. Their research discussed the structure-activity relationships between the chemical structures and their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal et al., 2006).

Photophysical Properties

Hoffert et al. (2017) synthesized a series of pyrazine-based push-pull chromophores, starting from compounds including 2-chloropyrazine. This study focused on the optical absorption and emission properties of these chromophores, highlighting their potential in optoelectronic applications due to their strong emission solvatochromism (Hoffert et al., 2017).

Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity

Research by Doležal et al. (2010) synthesized pyrazinamide analogues with a focus on their antimycobacterial and antifungal activities, as well as their ability to inhibit photosynthetic electron transport. This study provides insights into the relationships between the lipophilicity, chemical structure, and biological activities of these compounds (Doležal et al., 2010).

Synthesis and Antiviral Evaluation

Walker et al. (1998) explored pyrazine C-nucleosides, a rare class of nucleic acid analogues, for their antiviral activity. They developed a method to synthesize these compounds and evaluated their effectiveness against herpes viruses (Walker et al., 1998).

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpropoxy)pyrazine is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which this compound is used .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-6-(2-methylpropoxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-4-10-3-7(9)11-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCKYWPFPKFGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(2-methylpropoxy)pyrazine

Synthesis routes and methods

Procedure details

A flame-dried round bottom flask was charged with a suspension of 95% NaH (1.1 eq) in anhydrous THF (0.3 M). The stirring mixture was cooled to 0° C. in an ice-water bath and 2-methyl-1-propanol (1 eq) was added drop wise via syringe. After 30 min 2,6-dichloropyrazine (1 eq) was added, the reaction was warmed to rt and stirred for 3 h. The crude mixture was quenched with saturated aqueous NH4Cl and extracted with EtOAc. The combined organic phases were washed once each with H2O and brine, then dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. The crude residue was dissolved in CH2Cl2, loaded onto a SiO2 column, and purified by flash chromatography (9:1 hexanes/EtOAc eluent) to give 2-chloro-6-isobutoxypyrazine. LC/MS (m/z): 187.1 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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